molecular formula C10H17N5O2 B2826970 {5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid CAS No. 924858-68-4

{5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid

Cat. No.: B2826970
CAS No.: 924858-68-4
M. Wt: 239.279
InChI Key: UVYDORLHRLGUIA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O2/c1-8-2-4-14(5-3-8)6-9-11-12-13-15(9)7-10(16)17/h8H,2-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYDORLHRLGUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=NN=NN2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{5-[(4-Methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid, with the molecular formula C10H17N5O2C_{10}H_{17}N_{5}O_{2} and a molecular weight of 239.27 g/mol, is a compound that has garnered interest for its potential biological activities. This compound belongs to the tetrazole class, which is known for diverse pharmacological properties including antibacterial, antifungal, anti-inflammatory, and anticancer activities.

The compound's structure includes a tetrazole ring, which is a five-membered heterocyclic compound containing four nitrogen atoms. The presence of the 4-methylpiperidine moiety enhances its solubility and bioavailability, potentially influencing its biological activity.

PropertyValue
Molecular FormulaC₁₀H₁₇N₅O₂
Molecular Weight239.27 g/mol
CAS Number924858-68-4
Purity≥95%
Hazard ClassificationIrritant

Antimicrobial Activity

The tetrazole derivatives have shown significant antimicrobial properties. In studies evaluating various tetrazole compounds, it was found that certain derivatives exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Tetrazole compounds are also noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit key inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

Recent investigations into tetrazole derivatives have revealed promising anticancer activities. Some studies have reported that specific tetrazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo . The mechanisms often involve the modulation of cell cycle progression and apoptosis-related proteins.

Study on Antibacterial Activity

A study published in the Journal of Medicinal Chemistry explored a series of tetrazole derivatives, including those structurally similar to this compound. The results indicated that these compounds exhibited varying degrees of antimicrobial activity, with some outperforming standard antibiotics like ampicillin . The minimum inhibitory concentration (MIC) values were determined for several strains:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa125

Study on Anticancer Activity

Another significant study focused on the anticancer effects of tetrazole derivatives. The research demonstrated that certain compounds could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 30 μM . These findings suggest that modifications to the tetrazole structure can enhance anticancer activity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : {5-[(4-Methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid
  • CAS Number : 924858-68-4
  • Molecular Formula : C₁₀H₁₇N₅O₂
  • Molecular Weight : 239.28 g/mol
  • Key Features : A tetrazole ring substituted at position 5 with a 4-methylpiperidinylmethyl group and at position 1 with an acetic acid moiety.

Comparison with Structural Analogs

Structural Variations and Pharmacological Implications

The compound’s analogs differ in substituents on the tetrazole ring and adjacent functional groups, significantly altering physicochemical and biological properties.

Compound Structure Key Differences Biological Implications References
Target Compound Tetrazole (1-position: acetic acid; 5-position: 4-methylpiperidinylmethyl) Reference standard Enhanced lipophilicity (4-methylpiperidine) for membrane permeability; acetic acid enhances solubility and binding.
1-Aryl-5-methyl-1H-tetrazoles (e.g., 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole) Tetrazole (1-position: aryl; 5-position: methyl) Lacks acetic acid group; aryl substituents vary. Reduced solubility and altered target specificity due to absence of carboxylic acid.
{5-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic Acid Tetrazole (1-position: acetic acid; 5-position: pyrimidine-sulfanyl) Sulfanyl-pyrimidine replaces 4-methylpiperidine. Increased π-π stacking potential (pyrimidine) but reduced basicity compared to piperidine.
{5-[5-(3-Chlorophenyl)furan-2-yl]-1H-tetrazol-1-yl}acetic Acid Tetrazole (1-position: acetic acid; 5-position: furan-chlorophenyl) Furan-chlorophenyl substituent. Enhanced aromatic interactions; potential metabolic instability due to furan.
{5-[Morpholin-4-yl(phenyl)methyl]-1H-tetrazol-1-yl}acetic Acid Tetrazole (1-position: acetic acid; 5-position: morpholine-phenyl) Morpholine-phenyl group. Higher polarity (morpholine oxygen) improves solubility but reduces lipophilicity.
[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]acetic Acid Hydrochloride Tetrazole (1-position: acetic acid; 5-position: pyrrolidinylmethyl) Five-membered pyrrolidine ring. Smaller ring size may reduce steric hindrance; hydrochloride salt enhances aqueous solubility.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The 4-methylpiperidine group in the target compound increases logP compared to morpholine or pyrimidine analogs, favoring blood-brain barrier penetration.
  • Solubility: Acetic acid moiety enhances aqueous solubility (e.g., 2-(1H-tetrazol-1-yl)acetic acid monohydrate is highly soluble) .
  • Metabolic Stability : Piperidine derivatives may undergo slower hepatic metabolism compared to furan-containing analogs .

Challenges and Opportunities

  • Solubility-Lipophilicity Balance : The 4-methylpiperidine group may limit solubility; salt formation (e.g., hydrochloride) could mitigate this .
  • Synthetic Complexity : Introducing 4-methylpiperidinylmethyl requires multi-step synthesis, whereas aryl substituents () are simpler to incorporate.
  • Structure-Activity Relationships (SAR) : Further studies are needed to optimize substituents for target specificity and metabolic stability.

Q & A

Basic Questions

Q. What are the key synthetic routes for {5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid?

  • Methodological Answer : Synthesis typically involves multi-step reactions. A common approach includes:

Tetrazole Formation : Reacting 4-methylpiperidine derivatives with nitriles or azides under controlled conditions. For example, NaN₃ in DMF at 50°C can facilitate tetrazole ring formation .

Methylpiperidine Substitution : Introducing the 4-methylpiperidin-1-ylmethyl group via nucleophilic substitution or reductive amination.

Acetic Acid Functionalization : Coupling the tetrazole-piperidine intermediate with bromoacetic acid or via ester hydrolysis.

  • Key Conditions : Temperature control (50–80°C), inert atmosphere (N₂/Ar), and solvents like THF or DMF are critical for yield optimization .

Q. How is the compound characterized structurally and spectroscopically?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments (e.g., piperidine CH₂ at δ ~2.5–3.5 ppm, tetrazole protons at δ ~8–9 ppm) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (theoretical: 239.28 g/mol; observed: [M+H]+ at m/z 240.29) .
  • Infrared (IR) Spectroscopy : Peaks at ~1719 cm⁻¹ (C=O stretch) and ~1248 cm⁻¹ (C-N stretch) validate functional groups .

Q. What crystallographic tools are used for structural determination?

  • Methodological Answer :

  • SHELX Suite : SHELXL refines crystal structures using high-resolution X-ray diffraction data. For tetrazole derivatives, space group assignments (e.g., P2₁2₁2₁) and hydrogen-bonding networks are analyzed .
  • Comparative Analysis : Reference crystal data from similar compounds (e.g., 2-(1H-tetrazol-1-yl)acetic acid monohydrate, Acta Cryst. E68, o2561) aids in interpreting lattice parameters .

Advanced Research Questions

Q. How can computational methods optimize the compound’s biological activity?

  • Methodological Answer :

  • Molecular Docking : Use programs like AutoDock Vina to predict binding affinities with targets (e.g., viral proteases or bacterial enzymes). For example, tetrazole analogs show antiviral activity via H-bonding with H1N1 neuraminidase .
  • PRODA Enzyme Design : Optimize enzymatic condensation reactions (e.g., coupling with cephalosporanic acid derivatives) by simulating acyl donor-nucleophile interactions. MD simulations validate kinetic selectivity .
  • Data Analysis : Compare computed binding energies (ΔG) with experimental IC₅₀ values to refine pharmacophore models.

Q. What experimental strategies resolve contradictions in reported biological activities?

  • Methodological Answer :

  • Dose-Response Studies : Perform in vitro assays (e.g., MIC for antibacterial activity) across multiple cell lines to assess consistency. For example, tetrazole derivatives may show variable cytotoxicity due to uptake differences .
  • Mechanistic Profiling : Use kinetic assays (e.g., first-order kinetics for enzyme inhibition) to differentiate direct target engagement from off-target effects. Reference selectivity indices (e.g., rimantadine vs. tetrazole analogs in H1N1 inhibition) .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer :

  • Impurity Control : Monitor by-products (e.g., deacylated or open-ring analogs) via HPLC (C18 column, 254 nm detection). Adjust pH during workup to minimize hydrolysis .
  • Table: Common Impurities in Tetrazole Derivatives
ImpuritySourceMitigation Strategy
Deacylated derivativeHydrolysis under acidic conditionsUse buffered solvents (pH 6–7)
Open-ring delta-3 isomerThermal degradationLimit reaction temperature <80°C

Q. How does the compound’s structure influence its reactivity in medicinal chemistry applications?

  • Methodological Answer :

  • Functional Group Synergy : The tetrazole ring (acidic NH) and piperidine (basic N) enable pH-dependent solubility, critical for prodrug design.
  • Reactivity Studies :
  • Esterification : React with methanol/H₂SO₄ to form methyl esters for improved membrane permeability .
  • Coordination Chemistry : The tetrazole N atoms act as ligands for metal ions (e.g., Cu²⁺), enabling catalytic or imaging applications .

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